![molecular formula C23H22N4O2 B2820872 1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900895-84-3](/img/structure/B2820872.png)
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
FGFR Inhibition
The compound has shown promising activity as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal activation of FGFR signaling pathways is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy. Specifically, this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h, in particular, demonstrated significant FGFR inhibitory effects, making it a potential lead compound for further optimization .
Breast Cancer Treatment
In vitro studies revealed that compound 4h effectively inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly suppresses cell migration and invasion, suggesting its potential as a therapeutic agent for breast cancer .
Anti-Angiogenic Properties
Given the role of FGFR signaling in angiogenesis, this compound’s inhibitory effects on FGFRs may contribute to anti-angiogenic activity. Further investigations are warranted to explore its potential in preventing blood vessel formation in tumors .
Optimization Potential
Compound 4h possesses a low molecular weight, making it an appealing lead compound for subsequent optimization. Researchers can explore modifications to enhance its efficacy, bioavailability, and safety profile .
Structure-Based Design
Researchers have maintained the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder while designing derivatives targeting FGFR. This structure-based approach allows for concise chemotype exploration and optimization .
Computational Modeling
In silico studies involving molecular docking and optimization have been employed to understand the compound’s binding interactions with FGFRs. These computational approaches aid in predicting its biological activity and guiding further experimental work .
Mechanism of Action
- These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By blocking FGFR activation, it disrupts downstream signaling pathways, preventing cancer cell proliferation and migration .
Target of Action
Mode of Action
Biochemical Pathways
Results of Action
properties
IUPAC Name |
6-benzyl-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-7-13-26-20(16)24-21-18(22(26)28)14-19(23(29)25-11-5-6-12-25)27(21)15-17-9-3-2-4-10-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFNQUJRJDMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
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